molecular formula C13H20ClNO2 B13964536 Phenol, 2,5-dimethyl-4-(3-morpholinylmethyl)-, hydrochloride CAS No. 61791-78-4

Phenol, 2,5-dimethyl-4-(3-morpholinylmethyl)-, hydrochloride

Cat. No.: B13964536
CAS No.: 61791-78-4
M. Wt: 257.75 g/mol
InChI Key: PWGDJDJFEGIZPG-UHFFFAOYSA-N
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Description

4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring attached to a xylenol core, with a hydrochloride group enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride typically involves the reaction of 2,5-xylenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The final product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility in aqueous solutions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The use of automated systems for mixing, heating, and pH control ensures efficient production with minimal human intervention .

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct chemical and physical properties .

Scientific Research Applications

4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(3-Morpholinylmethyl)-2,5-xylenol hydrochloride apart is its unique combination of a morpholine ring and a xylenol core, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

61791-78-4

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

2,5-dimethyl-4-(morpholin-3-ylmethyl)phenol;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-9-6-13(15)10(2)5-11(9)7-12-8-16-4-3-14-12;/h5-6,12,14-15H,3-4,7-8H2,1-2H3;1H

InChI Key

PWGDJDJFEGIZPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)CC2COCCN2.Cl

Origin of Product

United States

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